molecular formula C17H18N2O4 B578470 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid CAS No. 1261937-41-0

3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid

Cat. No.: B578470
CAS No.: 1261937-41-0
M. Wt: 314.341
InChI Key: PGGVCDIQGVFMLF-UHFFFAOYSA-N
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Description

3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid is an organic compound with the molecular formula C17H18N2O4. It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Mechanism of Action

Target of Action

Compounds with similar structures have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

It’s known that the tert-butyloxycarbonyl (boc) group is a common protecting group in organic chemistry, particularly in peptide synthesis . It protects reactive amine groups during chemical reactions, preventing unwanted side reactions. The BOC group can be removed under acidic conditions when no longer needed .

Biochemical Pathways

Given its potential use in peptide synthesis , it may be involved in pathways related to protein synthesis and modification.

Result of Action

Based on its potential use in peptide synthesis , it may play a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.

Action Environment

The action, efficacy, and stability of 3-(4-BOC-Aminophenyl)picolinic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other reactive substances . For example, the BOC group can be removed under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-(tert-Butoxycarbonylamino)phenylboronic acid
  • 3-(tert-Butoxycarbonylamino)phenylboronic acid

Comparison: 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid is unique due to the presence of the picolinic acid moiety, which imparts distinct chemical properties compared to other similar compounds. The picolinic acid group enhances its ability to participate in coordination chemistry and form stable complexes with metal ions .

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-8-6-11(7-9-12)13-5-4-10-18-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGVCDIQGVFMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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